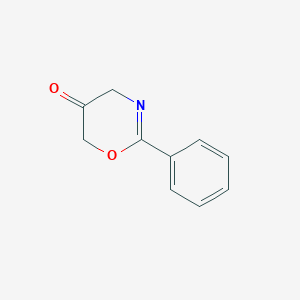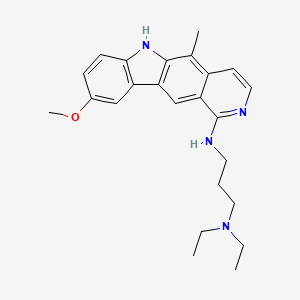
2-Propanone, (beta-hydroxyphenethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, (beta-hydroxyphenethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2-propanone (commonly known as acetone) and features a beta-hydroxyphenethyl group attached to the oxime nitrogen. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, (beta-hydroxyphenethyl)oxime typically involves the reaction of 2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve hydroxylamine hydrochloride in water.
- Add sodium hydroxide to the solution to liberate free hydroxylamine.
- Introduce 2-propanone to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Purification steps such as recrystallization or distillation may be employed to achieve high-purity oxime.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, (beta-hydroxyphenethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted oximes or amides.
Aplicaciones Científicas De Investigación
2-Propanone, (beta-hydroxyphenethyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanone, (beta-hydroxyphenethyl)oxime involves its interaction with molecular targets through its oxime functional group. The oxime can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo tautomerization, which affects its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Propanone, (beta-hydroxyphenethyl)oxime can be compared with other oximes such as:
Acetone oxime: Similar in structure but lacks the beta-hydroxyphenethyl group.
Benzaldoxime: Derived from benzaldehyde, differing in the aromatic ring structure.
Cyclohexanone oxime: Derived from cyclohexanone, differing in the cyclic structure.
The uniqueness of this compound lies in its beta-hydroxyphenethyl group, which imparts distinct chemical properties and reactivity compared to other oximes.
Propiedades
Número CAS |
73826-09-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-phenyl-2-(propan-2-ylideneamino)oxyethanol |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12-14-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8H2,1-2H3 |
Clave InChI |
VTTGYMYSMCCTKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCC(C1=CC=CC=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


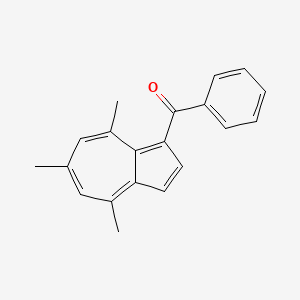
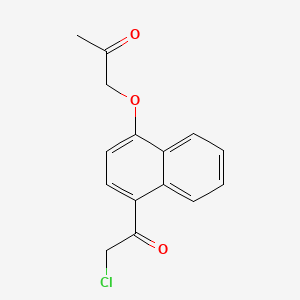
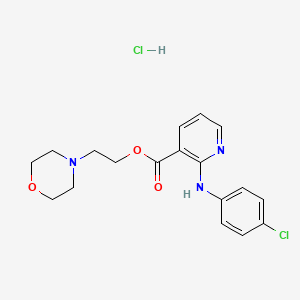


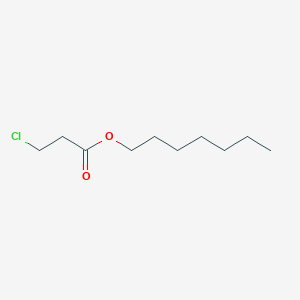
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)

